molecular formula C4H7N3O2S B1367463 1-methyl-1H-pyrazole-4-sulfonamide CAS No. 88398-68-9

1-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B1367463
CAS No.: 88398-68-9
M. Wt: 161.19 g/mol
InChI Key: WEBBAOGRCDKLTH-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrazole-4-sulfonamide (CAS: 88398-68-9) is a sulfonamide derivative featuring a pyrazole core substituted with a methyl group at the 1-position and a sulfonamide group at the 4-position. Its molecular formula is C₄H₇N₃O₂S, with a molecular weight of 161.18 g/mol . Key physical properties include a predicted boiling point of ~371.3°C at 760 mmHg, density of ~1.6 g/cm³, and refractive index of 1.66 . The compound is typically stored at room temperature and is currently listed as temporarily out of stock in commercial catalogs .

Sulfonamides are widely explored in medicinal chemistry due to their biological relevance, including antimicrobial, anti-inflammatory, and enzyme inhibitory activities. The structural simplicity of this compound makes it a versatile building block for further functionalization, as seen in its sulfonyl chloride precursor (CAS: 1521489-83-7), which is used to synthesize more complex derivatives .

Preparation Methods

Preparation Overview

The synthesis of 1-methyl-1H-pyrazole-4-sulfonamide typically proceeds via the following key stages:

  • Formation of 1-methyl-1H-pyrazole core
  • Introduction of the sulfonyl chloride group at the 4-position of the pyrazole ring
  • Conversion of the sulfonyl chloride to the sulfonamide

These steps are often carried out under controlled conditions with specific reagents and catalysts to optimize yield and purity.

Detailed Synthetic Routes and Conditions

Methylation of Pyrazole

The starting point is usually 1H-pyrazole or a substituted pyrazole, which is methylated at the nitrogen (N-1) position. A common method involves:

  • Reacting 3,5-dimethyl-1H-pyrazole with methyl iodide in the presence of a strong base such as potassium tert-butoxide in tetrahydrofuran (THF).
  • The reaction is conducted under nitrogen atmosphere at 25–30 °C for 16 hours.
  • The progress is monitored by thin-layer chromatography (TLC).
  • After completion, the product is extracted with ethyl acetate and purified.

This step results in 1-methyl-1H-pyrazole derivatives with good yields (up to 78%) when potassium tert-butoxide is used, outperforming other bases such as sodium hydride or carbonates (Table 1).

Base Solvent Time (h) Yield (%)
Potassium tert-butoxide THF 16 78
NaH DMF 12 55
NaOH DMF 24 32
K2CO3 DMF 32 15

Table 1: Effect of base and solvent on methylation yield of pyrazole derivatives.

Sulfonylation to Form Sulfonyl Chloride

The 1-methyl-1H-pyrazole is then sulfonylated at the 4-position using chlorosulfonic acid:

  • The pyrazole compound is dissolved in chloroform.
  • Chlorosulfonic acid is added slowly at 0 °C under nitrogen atmosphere.
  • The mixture is heated to 60 °C and stirred for 10 hours.
  • Thionyl chloride is added to convert the sulfonic acid intermediate to sulfonyl chloride.
  • After completion, the reaction mixture is quenched with ice-cold water and dichloromethane.
  • The organic layer is separated, dried, and evaporated to yield 1-methyl-1H-pyrazole-4-sulfonyl chloride.

This step is critical for activating the sulfonyl group for subsequent amide formation.

Conversion to Sulfonamide

The sulfonyl chloride intermediate is reacted with ammonia or amines to yield the sulfonamide:

  • The sulfonyl chloride is dissolved in an organic solvent such as dichloromethane.
  • A base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the released HCl.
  • The reaction is performed at room temperature for 16 hours.
  • After completion, the mixture is washed with water and organic solvents.
  • The crude product is purified by column chromatography or recrystallization to obtain pure this compound.

This method provides good yields and is widely used in laboratory and pilot-scale synthesis.

Alternative Preparation via Organosilane-Assisted Sulfonylation

A patented process describes an alternative approach to prepare sulfonamide derivatives involving:

  • Reaction of a precursor compound with cyclopropanesulfonyl chloride in the presence of pyridine or an organic base in ethyl acetate at 10–65 °C.
  • Use of organosilane compounds such as ethoxytrimethylsilane to neutralize corrosive hydrogen fluoride byproducts.
  • Subsequent coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole in water/DMSO mixture using palladium catalysts at 90–110 °C.
  • Isolation of the product by precipitation and filtration after cooling.

This method avoids chromatography and distillation, enhancing scalability and purity.

Reaction Parameters and Optimization

Step Reagents/Conditions Temperature (°C) Time (h) Yield (%) Notes
Methylation 3,5-dimethyl-1H-pyrazole, methyl iodide, potassium tert-butoxide, THF 25–30 16 78 Potassium tert-butoxide superior base
Sulfonylation Chlorosulfonic acid, thionyl chloride, chloroform 0 to 60 12 High Controlled addition to avoid side reactions
Sulfonamide formation Sulfonyl chloride, DIPEA, dichloromethane 25–30 16 Good Purification by chromatography
Organosilane-assisted Cyclopropanesulfonyl chloride, pyridine, ethyl acetate, Pd catalyst 10–110 4–8 High Scalable, avoids chromatography

Research Findings and Analytical Characterization

  • The synthesized compounds are characterized by Fourier transform infrared spectroscopy (FT-IR), proton and carbon nuclear magnetic resonance (1H NMR, 13C NMR), and elemental analysis to confirm structure and purity.
  • Reaction progress is monitored by thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) to ensure completion and identify side products.
  • Optimization studies showed that potassium tert-butoxide in THF provides the best methylation yield compared to other bases and solvents.
  • The sulfonylation step requires careful temperature control to avoid over-reaction and side products, which can complicate purification.
  • Organosilane additives improve reaction safety and product purity by scavenging corrosive byproducts such as hydrogen fluoride.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the sulfonamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; in solvents like tetrahydrofuran or ethanol.

    Substitution: Various nucleophiles such as amines, thiols; in the presence of bases like sodium hydroxide or potassium carbonate.

Major Products Formed:

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

1-Methyl-1H-pyrazole-4-sulfonamide belongs to a class of compounds known for their pharmacological properties. The presence of both pyrazole and sulfonamide moieties contributes to its diverse biological activities. Research indicates that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines, making them potential candidates for cancer therapy .

Table 1: Biological Activities of this compound Derivatives

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines ,
AntibacterialEffective against bacterial infections
AntifungalShows antifungal properties against pathogens
Anti-inflammatoryReduces inflammation in various models ,

Anticancer Applications

Recent studies have highlighted the efficacy of this compound derivatives in targeting specific cancer types. For instance, a novel series of compounds demonstrated a significant capacity to induce apoptosis in metastatic colon cancer cells, with some derivatives showing over 70% cell death compared to standard treatments . These findings suggest that this compound could be developed into effective anticancer agents.

Case Study: Metastatic Colon Cancer Treatment

In a study assessing the effects of various pyrazole derivatives on SW-620 metastatic colon cancer cells:

  • Compound 11 induced a total apoptosis rate of 16.72% and necrosis rate of 53.52%.
  • In comparison, the standard treatment, 5-Fluorouracil (5-FU), showed only 5.83% cell death, highlighting the superior efficacy of the pyrazole derivatives .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activities. Studies indicate that derivatives of this compound exhibit potent activity against various bacterial strains, suggesting potential use as a novel antibiotic agent . Its application in agriculture as an antifungal agent against phytopathogenic fungi has also been documented, showcasing its versatility beyond human health applications .

Synthesis and Optimization

The synthesis of this compound involves several chemical reactions that can be optimized for yield and purity. Research has focused on modifying reaction conditions to enhance the efficiency of synthesizing these compounds while minimizing by-products .

Table 2: Synthesis Conditions and Yields

Reaction ConditionYield (%)
Potassium tert-butoxide in THF78%
NaH and DMF55%
Optimized conditions (DIPEA in DCM)Up to 71%

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biochemical pathways, leading to therapeutic effects in medical applications.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
1-Methyl-1H-pyrazole-4-sulfonamide C₄H₇N₃O₂S 161.18 Methyl (1-position), sulfonamide (4) High thermal stability (~371.3°C)
3-(Aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide hydrochloride C₅H₁₀ClN₄O₂S 217.68 Aminomethyl (3), hydrochloride salt Enhanced aqueous solubility due to ionic form
1-(Cyclopropylmethyl)-1H-pyrazole-4-sulfonamide C₇H₁₁N₃O₂S 201.25 Cyclopropylmethyl (1-position) Increased lipophilicity (logP ~1.8 predicted)
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide C₁₆H₁₄ClN₃O₂S 371.82 4-Chlorophenyl, benzene sulfonamide Potential COX-2 inhibition (common for aryl-sulfonamides)
1-(2-Chloro-5-sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide C₁₂H₁₃ClN₄O₄S₂ 393.85 Chlorophenyl, dual sulfonamide groups High molecular weight, possible dual-target activity

Key Observations:

Substituent Effects on Lipophilicity and Solubility

  • Hydrophilic Modifications: The hydrochloride salt of 3-(aminomethyl)-1-methyl-1H-pyrazole-4-sulfonamide exhibits improved aqueous solubility compared to the parent compound, making it suitable for formulations requiring enhanced bioavailability .

Functional Group Impact on Bioactivity

  • Dual Sulfonamides : Compounds like 1-(2-chloro-5-sulfamoylphenyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide (C₁₂H₁₃ClN₄O₄S₂) may engage in multiple hydrogen-bonding interactions, enhancing target binding affinity in enzyme inhibition .

Biological Activity

1-Methyl-1H-pyrazole-4-sulfonamide is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its mechanisms of action, biochemical properties, cellular effects, and applications in research and medicine.

Target Enzymes
this compound primarily functions as an inhibitor of specific enzymes, notably dihydropteroate synthetase, carbonic anhydrase, and cyclooxygenase. These enzymes are crucial in various biochemical pathways, including folate synthesis and acid-base balance regulation.

Inhibition of Folate Synthesis
As a sulfonamide derivative, this compound can inhibit the enzyme dihydropteroate synthetase by mimicking para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This inhibition leads to reduced bacterial growth and proliferation by disrupting the formation of dihydrofolate and tetrahydrofolate, critical components for DNA synthesis .

Cellular Signaling Modulation
The compound also influences cellular signaling pathways. It has been shown to modulate the activity of kinases and phosphatases, affecting gene expression related to cell cycle regulation and apoptosis. This modulation can lead to antiproliferative effects in various cancer cell lines .

This compound exhibits significant biochemical properties that contribute to its biological activity:

Property Description
Molecular Formula C₅H₈N₄O₂S
Appearance White or off-white crystalline powder
Solubility Soluble in water and organic solvents
Stability Stable under normal storage conditions

Cellular Effects

The biological activity of this compound extends to its effects on various cell lines:

  • Antiproliferative Activity : The compound has demonstrated significant antiproliferative effects against cancer cell lines such as HeLa (cervical cancer) and C6 (glioma) cells. It induces apoptosis and alters cell cycle progression by increasing the population of cells in the G0/G1 phase while decreasing those in the S phase .
  • Induction of Apoptosis : In studies involving cancer cell lines, this compound has been shown to activate apoptotic pathways, leading to increased cell death. For instance, it has been reported to cause apoptosis in HCT-116 colon cancer cells through mitochondrial pathways .

Research Applications

This compound is not only significant for its biological activity but also for its applications in research:

  • Medicinal Chemistry : The compound serves as a building block for synthesizing more complex heterocyclic compounds that may have therapeutic potential .
  • Therapeutic Potential : Investigations into its use for treating conditions such as cancer, inflammation, and infections are ongoing. Its ability to inhibit key enzymes makes it a candidate for developing new therapeutic agents .

Case Studies

Several studies highlight the efficacy of this compound:

  • Cancer Treatment : A study reported that this compound exhibited potent antiproliferative effects on HCT-116 colon cancer cells, inducing apoptosis significantly more than standard treatments like 5-fluorouracil (5-FU) .
  • Leishmaniasis Research : The compound's derivatives have shown promising results against Leishmania spp., with IC50 values indicating effective inhibition of promastigote forms .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-methyl-1H-pyrazole-4-sulfonamide, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is typically synthesized via sulfonation of 1-methylpyrazole using chlorosulfonic acid under inert atmospheres and controlled temperatures (0–5°C) to minimize side reactions . Subsequent ammonolysis with aqueous NH₃ yields the sulfonamide. Critical parameters include stoichiometric ratios (e.g., 1:1.2 pyrazole:chlorosulfonic acid), reaction time (4–6 hours), and purification via recrystallization (ethanol/water) to achieve >95% purity . Competing hydrolysis pathways must be mitigated by anhydrous conditions .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies key signals: pyrazole protons (δ 7.5–8.0 ppm), sulfonamide NH₂ (δ 5.2 ppm, broad), and methyl groups (δ 3.2 ppm) .
  • X-ray crystallography : Reveals planar pyrazole ring geometry (torsion angle <5°) and hydrogen-bonding networks between sulfonamide groups, critical for supramolecular assembly .
  • Computational modeling : DFT calculations (B3LYP/6-311+G(d,p)) predict electrostatic potential surfaces, highlighting nucleophilic sites at sulfonamide oxygen and pyrazole N2 .

Q. What are the recommended protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store at room temperature in airtight containers under inert gas (argon) to prevent hygroscopic degradation . Use fume hoods during synthesis due to potential release of SO₂ and HCl byproducts. Safety measures include PPE (gloves, goggles) and neutralization of waste with 10% NaHCO₃ .

Advanced Research Questions

Q. How do structural modifications of this compound influence its bioactivity in pharmacological assays?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Substituents at the pyrazole C3/C5 positions modulate activity. For example, electron-withdrawing groups (e.g., CF₃) enhance binding to cyclooxygenase-2 (COX-2) in anti-inflammatory assays (IC₅₀ = 2.3 µM vs. 8.7 µM for unmodified compound) .
  • In vitro assays : Test anti-proliferative activity using MTT assays (e.g., IC₅₀ = 15 µM against MCF-7 breast cancer cells) . Compare with analogues lacking the sulfonamide group to isolate pharmacophore contributions .

Q. What computational strategies can predict the binding affinity of this compound to target enzymes?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina) : Dock the compound into COX-2 (PDB: 5KIR) to identify key interactions: hydrogen bonds between sulfonamide O and Arg120, and π-π stacking with pyrazole and Tyr355 .
  • MD simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess stability (RMSD <2 Å) and free energy (MM-PBSA) for affinity ranking .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., COX-2 inhibition vs. tumor cell lines) may arise from assay conditions. Standardize protocols:

  • Cell line variability : Use ATCC-validated lines (e.g., HT-29 vs. HCT-116) and control for passage number .
  • Buffer systems : Compare PBS (pH 7.4) vs. cell culture media (e.g., DMEM) to assess solubility-driven activity differences .

Properties

IUPAC Name

1-methylpyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O2S/c1-7-3-4(2-6-7)10(5,8)9/h2-3H,1H3,(H2,5,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBBAOGRCDKLTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537480
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88398-68-9
Record name 1-Methyl-1H-pyrazole-4-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80537480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-pyrazole-4-sulfonamide
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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